

Techniques for Measuring GR 100679 Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GR 100679

Cat. No.: B15601478

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 100679 is a potent and selective peptide antagonist for the tachykinin neurokinin-2 (NK2) receptor, a G protein-coupled receptor (GPCR). The tachykinin family of neuropeptides, including neurokinin A (NKA), the endogenous ligand for the NK2 receptor, is involved in a variety of physiological processes such as smooth muscle contraction, inflammation, and pain transmission. Understanding the binding affinity of ligands like **GR 100679** to the NK2 receptor is crucial for the development of novel therapeutics targeting this system.

These application notes provide detailed methodologies for measuring the binding affinity of **GR 100679** to the NK2 receptor using established techniques. The protocols are intended to guide researchers in setting up and performing these assays, and in analyzing the resulting data.

Quantitative Data Summary

The following table summarizes the key quantitative data for ligands binding to the tachykinin NK2 receptor.

Ligand	Receptor	Assay Type	Cell Line	Measured Parameter	Value
GR 159897	Human NK2	Competitive Radioligand Binding ([3H]GR 100679)	CHO	pKi	9.5[1][2]
Neurokinin A (NKA)	Hamster NK2	Radioligand Binding	Urinary Bladder Membranes	-	High Affinity[3]
SR 48968	Rat NK2	Radioligand Binding ([3H]SR 48968)	Anterior Pituitary Membranes	Kd	0.38 nM[1]
SR 48968	Rat NK2	Radioligand Binding ([3H]SR 48968)	Anterior Pituitary Cells	Kd	16.78 nM[1]
Neurokinin A (NKA)	Rat NK2	Competitive Radioligand Binding ([3H]SR 48968)	Anterior Pituitary Membranes	Ki	0.48 nM[1]

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[4] A tritiated form of **GR 100679**, **[3H]GR 100679**, is a valuable tool for these studies.

Objective: To determine the binding affinity (Ki) of unlabeled **GR 100679** or other test compounds for the NK2 receptor through competition with **[3H]GR 100679**.

Materials:

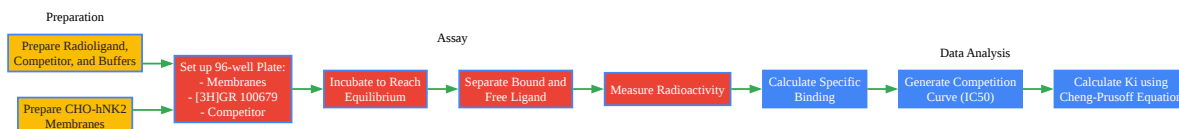
- Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor (CHO-hNK2).
- [³H]**GR 100679** (specific activity ~80-100 Ci/mmol).
- Unlabeled **GR 100679** and other test compounds.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail.
- Scintillation counter.
- Filtration apparatus.

Protocol:

- Membrane Preparation: Homogenize CHO-hNK2 cells in ice-cold lysis buffer and centrifuge to pellet the membranes.^[5] Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
- Assay Setup: In a 96-well plate, add the following in triplicate:
 - 50 µL of assay buffer (for total binding) or a high concentration of unlabeled NKA (e.g., 1 µM) for non-specific binding.
 - 50 µL of various concentrations of the unlabeled test compound (e.g., **GR 100679**).
 - 50 µL of [³H]**GR 100679** at a concentration close to its K_d (if known) or at a low nanomolar concentration (e.g., 1 nM).

- 100 µL of the CHO-hNK2 membrane preparation (typically 10-50 µg of protein).
- Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the competitor concentration.
 - Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant. If the K_d of [3H]**GR 100679** is not known, it can be determined through saturation binding experiments.

Experimental Workflow for Radioligand Binding Assay



[Click to download full resolution via product page](#)

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.[4] This method can provide kinetic information (association and dissociation rates) in addition to binding affinity.

Objective: To determine the kinetics and affinity of **GR 100679** binding to the purified and solubilized NK2 receptor.

Materials:

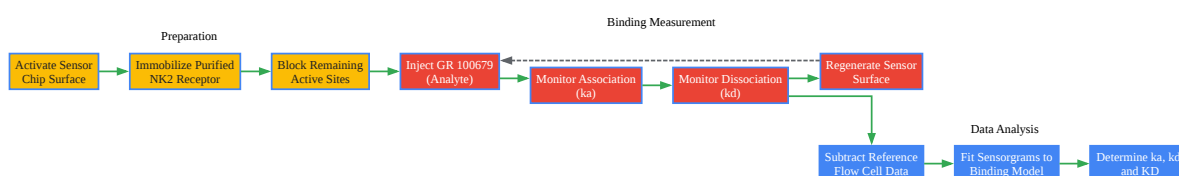
- Purified, detergent-solubilized human NK2 receptor.
- **GR 100679** peptide.
- SPR instrument (e.g., Biacore).
- Sensor chip (e.g., CM5).
- Immobilization reagents (e.g., EDC/NHS).
- Running buffer (e.g., HBS-EP+).
- Regeneration solution (e.g., low pH glycine).

Protocol:

- Receptor Immobilization:
 - Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.
 - Inject the purified NK2 receptor over the activated surface to allow for covalent immobilization via amine coupling. The amount of immobilized receptor should be optimized to avoid mass transport limitations.
 - Deactivate any remaining active esters with an injection of ethanolamine.
 - A reference flow cell should be prepared in the same way but without the receptor to subtract non-specific binding and bulk refractive index changes.
- Binding Analysis:
 - Inject a series of concentrations of **GR 100679** in running buffer over the receptor and reference surfaces.
 - Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
 - The contact time and flow rate should be optimized to ensure reliable kinetic data.
- Surface Regeneration:
 - After each binding cycle, inject the regeneration solution to remove any remaining bound analyte from the receptor surface. The regeneration conditions should be harsh enough to remove the analyte completely but gentle enough not to denature the immobilized receptor.
- Data Analysis:
 - Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

- Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant ($KD = k_d/k_a$).

Experimental Workflow for Surface Plasmon Resonance



[Click to download full resolution via product page](#)

Caption: Workflow for an SPR-based binding affinity measurement.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction (ΔH , ΔS , and KD).

Objective: To determine the thermodynamic parameters of **GR 100679** binding to the NK2 receptor.

Materials:

- Purified, detergent-solubilized human NK2 receptor.
- GR 100679** peptide.

- ITC instrument.
- Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

Protocol:

- Sample Preparation:
 - Dialyze both the NK2 receptor and **GR 100679** peptide extensively against the same buffer to minimize heats of dilution.
 - Accurately determine the concentrations of both the receptor and the peptide.
- ITC Experiment:
 - Load the NK2 receptor solution into the sample cell of the calorimeter.
 - Load the **GR 100679** solution into the injection syringe at a concentration typically 10-20 times that of the receptor.
 - Perform a series of small, sequential injections of the peptide into the receptor solution while monitoring the heat change after each injection.
 - A control experiment titrating the peptide into the buffer alone should be performed to determine the heat of dilution.
- Data Analysis:
 - Subtract the heat of dilution from the raw titration data.
 - Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.
 - Fit the resulting binding isotherm to a suitable binding model (e.g., single-site binding model) to determine the stoichiometry (n), the binding enthalpy (ΔH), and the association constant (K_a), from which the dissociation constant ($K_D = 1/K_a$) can be calculated. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: $\Delta G = -RT\ln(K_a) = \Delta H - T\Delta S$.

Experimental Workflow for Isothermal Titration Calorimetry

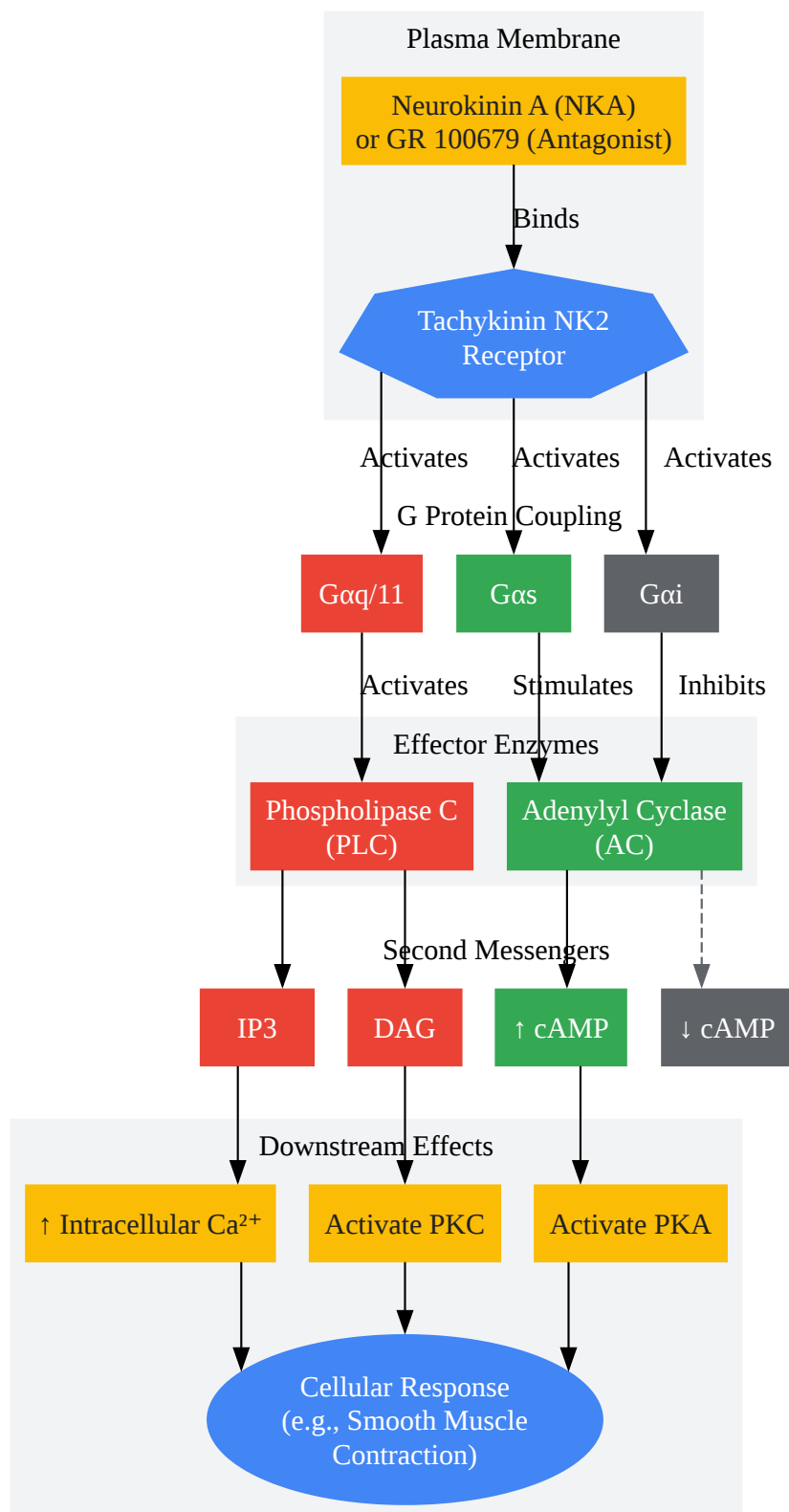


[Click to download full resolution via product page](#)

Caption: Workflow for an ITC-based binding affinity measurement.

Tachykinin NK2 Receptor Signaling Pathways

The tachykinin NK2 receptor is a GPCR that can couple to multiple G protein subtypes, primarily Gq/11 and Gs, and potentially Gi. Activation of these pathways leads to distinct downstream cellular responses.



[Click to download full resolution via product page](#)

Caption: Tachykinin NK2 receptor signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist and antagonist binding to tachykinin peptide NK-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Molecular determinants of peptide and nonpeptide NK-2 receptor antagonists binding sites of the human tachykinin NK-2 receptor by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Techniques for Measuring GR 100679 Binding Affinity: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601478#techniques-for-measuring-gr-100679-binding-affinity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com